4-(Cyclobutylmethoxy)aniline
Overview
Description
4-(Cyclobutylmethoxy)aniline is a chemical compound with the CAS Number: 1236764-07-0 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 4-(cyclobutylmethoxy)aniline . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for 4-(Cyclobutylmethoxy)aniline is 1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during the exchange of chemical information.Physical And Chemical Properties Analysis
4-(Cyclobutylmethoxy)aniline is a liquid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the web search results.Scientific Research Applications
Anilines are a class of organic compounds that are used extensively in various scientific fields . Here are some general applications of anilines:
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Synthesis of Anilines
- Field : Organic Chemistry
- Application : Anilines are synthesized through various methods, including direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines .
- Methods : The synthesis of anilines involves reactions, mechanisms, and catalysts to form anilines from various precursors and substrates .
- Results : The synthesis of anilines is a crucial process in organic chemistry due to their biological and industrial importance as intermediates .
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Methylation of Anilines
- Field : Catalysis Science
- Application : Anilines can be methylated using methanol, catalyzed by cyclometalated ruthenium complexes .
- Methods : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results : The effective methylation of anilines with methanol selectively produces N-methylanilines .
Safety And Hazards
The safety information for 4-(Cyclobutylmethoxy)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
4-(cyclobutylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCBYAZYTMKOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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